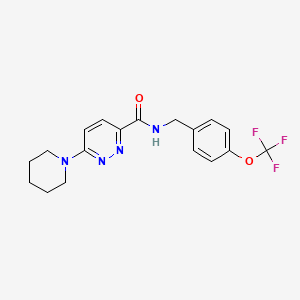

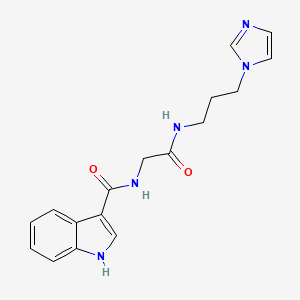

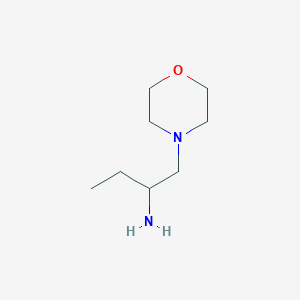

6-(piperidin-1-yl)-N-(4-(trifluoromethoxy)benzyl)pyridazine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chemical Reactions Analysis

The chemical reactions involving this compound are not specified in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as boiling point, density, and acidity. For this compound, the predicted boiling point is 347.4±37.0 °C, the predicted density is 1.32±0.1 g/cm3, and the predicted acidity coefficient (pKa) is 8.38±0.29 .Scientific Research Applications

Radiotracers for Positron Emission Tomography Imaging : A study by (Silvers et al., 2016) developed radiotracers for noninvasive assessment of stearoyl-CoA desaturase-1 (SCD-1), which is overexpressed in multiple solid tumors. These radiotracers, including compounds similar to 6-(piperidin-1-yl)-N-(4-(trifluoromethoxy)benzyl)pyridazine-3-carboxamide, were tested in mouse models for imaging SCD-1.

Anti-Tubercular Agents : Research by (Srinivasarao et al., 2020) on pyrazinamide, a first-line drug used in TB therapy, led to the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These compounds showed significant anti-tubercular activity.

Antihistaminic Activity and Eosinophil Infiltration Inhibitors : A study by (Gyoten et al., 2003) synthesized compounds with antihistaminic activity and an inhibitory effect on eosinophil chemotaxis. These compounds included structures related to the chemical .

Stearoyl-CoA Desaturase-1 Inhibitors : Research by (Uto et al., 2010) identified benzoylpiperidine analogs as potent SCD-1 inhibitors, leading to the development of a compound which exhibited strong inhibitory activity and demonstrated plasma triglyceride-lowering effects in Zucker fatty rats.

Antineoplastic Tyrosine Kinase Inhibitor Metabolism : A study by (Gong et al., 2010) investigated the metabolites of flumatinib, an antineoplastic tyrosine kinase inhibitor, in chronic myelogenous leukemia patients. This study provides insights into the metabolic pathways of such compounds in humans.

Synthesis of Heterobicycles : (Karthikeyan et al., 2014) synthesized a series of compounds, including those structurally related to the compound , for potential pharmaceutical applications.

Design and Synthesis in Tuberculosis Treatment : (Shindikar et al., 2005) developed novel quinolone derivatives, structurally similar to the specified compound, as potential treatments for tuberculosis.

Mechanism of Action

Target of Action

The primary target of the compound 6-(piperidin-1-yl)-N-(4-(trifluoromethoxy)benzyl)pyridazine-3-carboxamide is the Protein-tyrosine Kinase 6 (PTK6) . PTK6 is a non-receptor tyrosine kinase that plays a significant role in various cellular processes, including cell proliferation, differentiation, and survival.

Mode of Action

The compound binds to the kinase domain of PTK6 . This binding inhibits the enzymatic activity of PTK6, preventing it from phosphorylating its substrates. This inhibition disrupts the normal signaling pathways regulated by PTK6, leading to changes in cellular processes.

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-piperidin-1-yl-N-[[4-(trifluoromethoxy)phenyl]methyl]pyridazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19F3N4O2/c19-18(20,21)27-14-6-4-13(5-7-14)12-22-17(26)15-8-9-16(24-23-15)25-10-2-1-3-11-25/h4-9H,1-3,10-12H2,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNAAEFFYBWNKEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NN=C(C=C2)C(=O)NCC3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19F3N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2537232.png)

![(E)-3-[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2537233.png)

![7-(3-methylphenyl)-2-piperazin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2537239.png)

![2-(diethylamino)-N-{[3-(4-methoxyphenyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B2537248.png)

![ethyl 4-(3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamido)piperidine-1-carboxylate](/img/structure/B2537251.png)

![N-(4-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2537252.png)